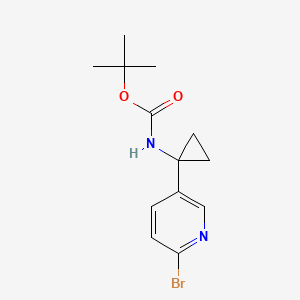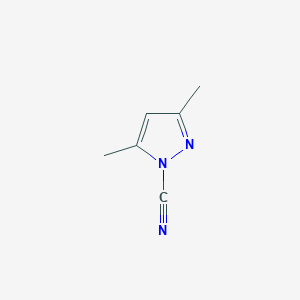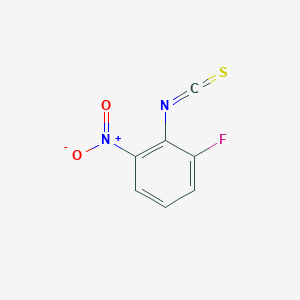
4-(6-Fluoro-2-pyridyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Fluoro-2-pyridyl)thiazol-2-amine is a heterocyclic compound with the molecular formula C8H6FN3S and a molecular weight of 195.22 g/mol This compound features a thiazole ring fused with a pyridine ring, with a fluorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 6-fluoropyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the fluoropyridine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(6-Fluoro-2-pyridyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Amino or thiol-substituted thiazole derivatives.
Scientific Research Applications
4-(6-Fluoro-2-pyridyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines and pathways.
Mechanism of Action
The mechanism of action of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits the synthesis of essential biomolecules in pathogens, leading to their death. In anticancer research, it targets specific enzymes and receptors involved in cell proliferation and apoptosis, thereby inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)thiazol-2-amine: Similar structure but with a phenyl ring instead of a pyridine ring.
2-Aminothiazole: The core structure without the pyridine and fluorine substituents.
6-Fluoropyridine: The pyridine ring with a fluorine substituent but without the thiazole ring.
Uniqueness
4-(6-Fluoro-2-pyridyl)thiazol-2-amine is unique due to the presence of both the thiazole and pyridine rings, along with the fluorine substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H6FN3S |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-(6-fluoropyridin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H6FN3S/c9-7-3-1-2-5(11-7)6-4-13-8(10)12-6/h1-4H,(H2,10,12) |
InChI Key |
BFAWGHAEPWVHLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)







